[3-(4-Chlorophenoxy)phenyl]methanol
Overview
Description
“[3-(4-Chlorophenoxy)phenyl]methanol” is a chemical compound that belongs to the class of chemicals known as phenols. It has a linear formula of C13H11ClO2 .
Molecular Structure Analysis
The molecular structure of “[3-(4-Chlorophenoxy)phenyl]methanol” consists of a phenyl ring attached to a methanol group via a chlorophenoxy group. The empirical formula is C13H11ClO2, and the molecular weight is 234.68 g/mol .Physical And Chemical Properties Analysis
“[3-(4-Chlorophenoxy)phenyl]methanol” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Enantioselective Catalysis
- [3-(4-Chlorophenoxy)phenyl]methanol derivatives have been used as catalysts in enantioselective epoxidation of α,β-enones, producing epoxides with good yields and high enantioselectivity at room temperature (Lu et al., 2008).
Analytical Chemistry and Toxicology
- Chlorophenoxy compounds, including those related to [3-(4-Chlorophenoxy)phenyl]methanol, have been analyzed in biological specimens for acute poisoning diagnosis using high-performance liquid chromatography (Flanagan & Ruprah, 1989).
Antitubercular Drug Synthesis
- [4-(Aryloxy)phenyl]cyclopropyl methanones, a category encompassing [3-(4-Chlorophenoxy)phenyl]methanol derivatives, have shown significant antitubercular activity in vitro against Mycobacterium tuberculosis and some strains resistant to traditional treatments (Bisht et al., 2010).
Safety And Hazards
The safety data sheet for “[3-(4-Chlorophenoxy)phenyl]methanol” indicates that it may be harmful if swallowed and may cause skin irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
[3-(4-chlorophenoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPXYEMGLKNXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401527 | |
Record name | [3-(4-chlorophenoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenoxy)phenyl]methanol | |
CAS RN |
72714-63-7 | |
Record name | [3-(4-chlorophenoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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